Malonyl-Coenzym A-Tetralithiumsalz

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of malonyl CoA derivatives involves complex biochemical processes. For instance, malonyl CoA synthetase is a key enzyme that catalyzes the formation of malonyl CoA from malonate, ATP, and CoA, requiring Mg2+ for full enzyme activity (Kim & Bang, 1985). Enhancements in malonyl CoA availability have been achieved through genetic interventions in microbial hosts, which is crucial for the synthesis of malonyl CoA-derived products (Xu et al., 2011).

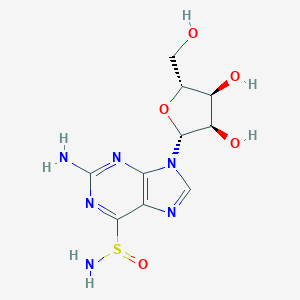

Molecular Structure Analysis

The molecular structure of malonyl CoA and its derivatives has been extensively studied. For example, the malonyl CoA-acyl carrier protein transacylase has been crystallized, providing insights into its three-dimensional structure which is pivotal for understanding fatty acid biosynthesis (Serre et al., 1994).

Chemical Reactions and Properties

Malonyl CoA is involved in a myriad of chemical reactions, including its decarboxylation by malonyl CoA decarboxylase, a step that is crucial for metabolic pathways leading to the formation of acetyl CoA, a key intermediate in energy metabolism (Buckner et al., 1976).

Physical Properties Analysis

The physical properties of malonyl CoA derivatives, such as their stability and solubility, are critical for their practical applications. A study by de Spiegeleer et al. (1989) utilized high-performance liquid chromatography to investigate the stability of malonyl CoA under various conditions, highlighting the importance of factors like pH and magnesium concentration (de Spiegeleer et al., 1989).

Wissenschaftliche Forschungsanwendungen

Fettsäure-Synthese

Malonyl-Coenzym A ist eine entscheidende Komponente bei der Synthese von Fettsäuren . Es liefert zwei Kohlenstoffeinheiten an Fettsäuren und verpflichtet die Moleküle zur Synthese der Fettsäurekette .

Polyketid-Synthese

Neben der Fettsäure-Synthese wird Malonyl-Coenzym A auch bei der Polyketid-Synthese verwendet . Polyketide sind eine Klasse von Sekundärmetaboliten, die von bestimmten lebenden Organismen produziert werden und vielfältige strukturelle Merkmale und biologische Aktivitäten aufweisen.

Transport von α-Ketoglutarat über die mitochondriale Membran

Malonyl-Coenzym A spielt eine Rolle beim Transport von α-Ketoglutarat über die mitochondriale Membran . α-Ketoglutarat ist ein wichtiges Zwischenprodukt im Zitronensäurezyklus, einer Reihe von chemischen Reaktionen, die von allen aeroben Organismen verwendet werden, um gespeicherte Energie freizusetzen.

Glucose-stimulierte Insulinsekretion

Forschungen haben ergeben, dass Malonyl-Coenzym A an der glucose-stimulierten Insulinsekretion aus klonalen pankreatischen β-Zellen beteiligt ist . Dies deutet auf eine mögliche Rolle bei der Regulierung des Blutzuckerspiegels hin.

Acetyl-CoA-Carboxylase-vermittelte Carboxylierung von Acetyl-CoA

Malonyl-CoA wird durch die Acetyl-CoA-Carboxylase-vermittelte Carboxylierung von Acetyl-CoA gebildet

Wirkmechanismus

Target of Action

Malonyl coenzyme A tetralithium salt, also known as Malonyl-CoA, primarily targets the fatty acid biosynthesis and fatty acid oxidation pathways . It is a substrate for fatty acid biosynthesis and an inhibitor of fatty acid oxidation . It also acts as a reversible inhibitor of mitochondrial carnitine palmitoyltransferase (CPT) 1 .

Mode of Action

Malonyl-CoA interacts with its targets by supplying two carbon units to fatty acids, which commits the molecules to fatty acid chain synthesis . It is formed by the Acetyl CoA Carboxylase-mediated carboxylation of acetyl CoA . As an inhibitor of fatty acid oxidation, it prevents the breakdown of fatty acids .

Biochemical Pathways

Malonyl-CoA plays a crucial role in the fatty acid biosynthesis pathway, where it supplies two carbon units to fatty acids . It is also involved in the transport of α-ketoglutarate across the mitochondrial membrane . In addition, it is found in glucose-stimulated insulin secretion from clonal pancreatic β-cells .

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its absorption and distribution in the body.

Result of Action

The action of Malonyl-CoA results in the synthesis of fatty acids . By inhibiting fatty acid oxidation, it prevents the breakdown of fatty acids . It also plays a role in glucose-stimulated insulin secretion from clonal pancreatic β-cells .

Safety and Hazards

In case of inhalation, move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .

Eigenschaften

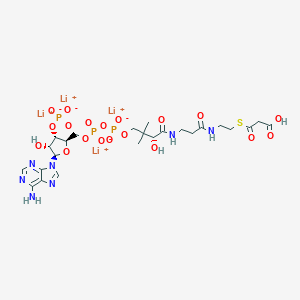

IUPAC Name |

tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-(2-carboxyacetyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N7O19P3S.4Li/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31;;;;/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41);;;;/q;4*+1/p-4/t12-,17-,18-,19+,23-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLXXYMNINXQSV-QTRRCMKVSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34Li4N7O19P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584478 | |

| Record name | tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-(2-carboxyacetyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

877.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116928-84-8 | |

| Record name | Malonyl coenzyme A tetralithium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116928848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-(2-carboxyacetyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Malonyl coenzyme A tetralithium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TWZ6JD7UX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

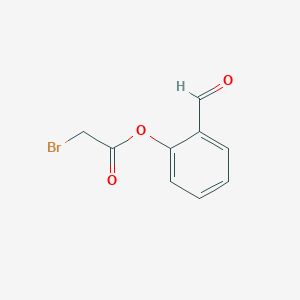

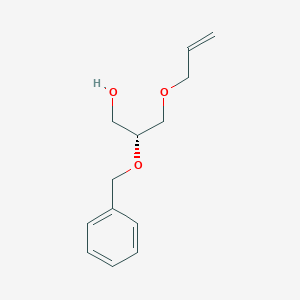

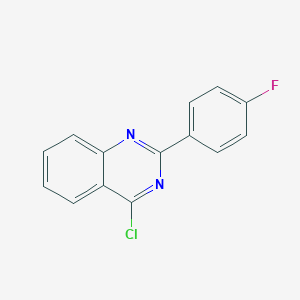

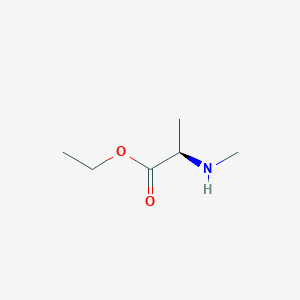

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B54376.png)

![2,3,5,6-Tetrabromothieno[3,2-b]thiophene](/img/structure/B54379.png)